2-(propan-2-yl)-1-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}-1H-1,3-benzodiazole
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Overview
Description
2-(propan-2-yl)-1-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}-1H-1,3-benzodiazole is a complex organic compound that features a benzodiazole core, an azetidine ring, and a trifluoromethyl-substituted pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(propan-2-yl)-1-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}-1H-1,3-benzodiazole typically involves multiple steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Azetidine Ring: The azetidine ring can be introduced via cyclization reactions involving appropriate precursors, such as amino alcohols or halogenated amines.
Attachment of the Trifluoromethyl-Substituted Pyridine: The trifluoromethyl-substituted pyridine moiety can be attached through nucleophilic substitution reactions, often using trifluoromethylated pyridine derivatives and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodiazole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the azetidine ring or the benzodiazole core, potentially yielding reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the pyridine ring.
Scientific Research Applications
2-(propan-2-yl)-1-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological processes involving benzodiazole and azetidine derivatives.
Industry: The compound can be used in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 2-(propan-2-yl)-1-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}-1H-1,3-benzodiazole involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the benzodiazole and azetidine rings contribute to its overall stability and reactivity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(propan-2-yl)-1-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}-1H-1,3-benzimidazole: Similar structure but with a benzimidazole core.
2-(propan-2-yl)-1-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}-1H-1,3-thiazole: Similar structure but with a thiazole core.
Uniqueness
The uniqueness of 2-(propan-2-yl)-1-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}-1H-1,3-benzodiazole lies in its combination of a benzodiazole core, an azetidine ring, and a trifluoromethyl-substituted pyridine moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for various applications.
Properties
IUPAC Name |
[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N4O/c1-12(2)18-25-15-5-3-4-6-16(15)27(18)14-10-26(11-14)19(28)13-7-8-17(24-9-13)20(21,22)23/h3-9,12,14H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXWGAJKXAQMBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)C(=O)C4=CN=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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